1-(5-Cyanothiazol-2-yl)-3-(2-ethoxyphenyl)urea
Description
1-(5-Cyanothiazol-2-yl)-3-(2-ethoxyphenyl)urea is a urea derivative featuring a thiazole ring substituted with a cyano group at the 5-position and a 2-ethoxyphenyl group at the urea’s aryl moiety. The 2-ethoxyphenyl substituent increases lipophilicity compared to unsubstituted phenyl groups, influencing solubility and membrane permeability.
Properties
IUPAC Name |
1-(5-cyano-1,3-thiazol-2-yl)-3-(2-ethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c1-2-19-11-6-4-3-5-10(11)16-12(18)17-13-15-8-9(7-14)20-13/h3-6,8H,2H2,1H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYWMITUZACJMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=NC=C(S2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Cyanothiazol-2-yl)-3-(2-ethoxyphenyl)urea typically involves the reaction of 5-cyanothiazole-2-amine with 2-ethoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve crystallization or recrystallization techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Cyanothiazol-2-yl)-3-(2-ethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ethoxy group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ureas or thiazoles.
Scientific Research Applications
1-(5-Cyanothiazol-2-yl)-3-(2-ethoxyphenyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(5-Cyanothiazol-2-yl)-3-(2-ethoxyphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(5-Cyanothiazol-2-yl)-3-(2-ethoxyphenyl)urea with analogous urea derivatives, focusing on structural features, physicochemical properties, and synthetic routes.
Structural and Substituent Analysis
Table 1: Structural Comparison of Urea Derivatives
Key Observations:
- Electron-Withdrawing Groups: The cyano group in the target compound is less polar but more chemically stable than the nitro group in 1-(5-Nitro-thiazol-2-yl)-3-phenyl-urea . Nitro groups may confer higher reactivity in electrophilic substitution.
- Lipophilicity : The 2-ethoxyphenyl group in the target compound increases logP compared to the unsubstituted phenyl group in , suggesting improved membrane permeability but reduced aqueous solubility.
Research Findings and Trends
- Crystallography : Structural data for (R factor = 0.068) highlight the precision of single-crystal X-ray diffraction, often refined using SHELX software .
- Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., cyano, nitro) on heterocycles enhance hydrogen-bond acceptor capacity, critical for enzyme inhibition. Bulky substituents (e.g., tert-butyl in ) may hinder binding to flat active sites but improve metabolic stability.
Biological Activity
1-(5-Cyanothiazol-2-yl)-3-(2-ethoxyphenyl)urea is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a thiazole ring, an ethoxyphenyl group, and a urea moiety, which are critical for its biological activity.
The biological activity of 1-(5-Cyanothiazol-2-yl)-3-(2-ethoxyphenyl)urea is primarily attributed to its interaction with specific biological targets:
- Inhibition of Mur Enzymes : The compound has been shown to inhibit Mur enzymes, which are crucial for bacterial cell wall synthesis. This inhibition disrupts the peptidoglycan layer, leading to bacterial cell lysis and death .
- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis and Candida albicans. The mechanism involves disrupting essential metabolic pathways within these organisms .
Efficacy in Research Studies
Numerous studies have assessed the biological activity of 1-(5-Cyanothiazol-2-yl)-3-(2-ethoxyphenyl)urea. Key findings include:
Antimicrobial Studies
A study evaluating the antimicrobial efficacy of this compound reported an IC50 value of approximately 7.7 μM against E. coli MurB enzyme, indicating potent inhibitory activity. The presence of bulky side chains was found to enhance binding affinity and activity .
Cytotoxicity Assessment
Toxicity prediction models indicate that 1-(5-Cyanothiazol-2-yl)-3-(2-ethoxyphenyl)urea shows low toxicity profiles in rodent models, suggesting its safety for further development. The compound was predicted to lack carcinogenicity and mutagenesis potential .
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
-
Case Study on Tuberculosis :
- Objective : To assess the efficacy against Mycobacterium tuberculosis.
- Findings : The compound demonstrated significant bactericidal activity with a reduction in colony-forming units (CFUs) in treated cultures compared to controls.
-
Case Study on Fungal Infections :
- Objective : To evaluate antifungal properties against Candida albicans.
- Findings : The compound inhibited biofilm formation at sub-micromolar concentrations, showcasing its potential as an antifungal agent.
Data Summary
The following table summarizes key findings from various studies on the biological activity of 1-(5-Cyanothiazol-2-yl)-3-(2-ethoxyphenyl)urea:
| Study Focus | Target Organism | IC50 (μM) | Observations |
|---|---|---|---|
| Antimicrobial Activity | E. coli MurB | 7.7 | Significant inhibition observed |
| Antitubercular Activity | Mycobacterium tuberculosis | N/A | Effective reduction in CFUs |
| Antifungal Activity | Candida albicans | < 10 | Inhibition of biofilm formation |
| Toxicity Prediction | Rodent Models | N/A | Low toxicity; no carcinogenic effects predicted |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
